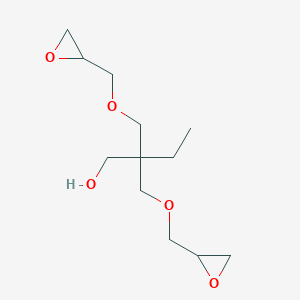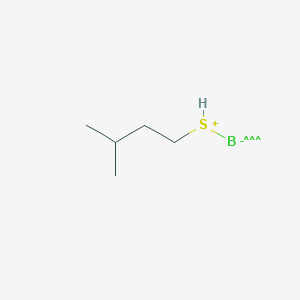
Borane isoamylsulfidecomplex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane isoamylsulfide complex is a chemical compound with the molecular formula C₅H₁₃BS. It is a borane derivative where the borane molecule is complexed with isoamylsulfide. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The borane isoamylsulfide complex can be synthesized through the reaction of borane (BH₃) with isoamylsulfide (C₅H₁₁SH) under controlled conditions. The reaction typically involves the use of a solvent such as ether or THF (tetrahydrofuran) to facilitate the complexation process. The reaction is usually carried out at low temperatures to prevent decomposition of the borane.
Industrial Production Methods: In an industrial setting, the production of borane isoamylsulfide complex involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and stoichiometry. The process may also include purification steps to ensure the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Borane isoamylsulfide complex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alcohols or amines can be used to substitute the borane group.
Major Products Formed:
Oxidation: The oxidation of borane isoamylsulfide complex can yield boronic acids or borates.
Reduction: Reduction reactions can produce borane derivatives with different substituents.
Substitution: Substitution reactions can lead to the formation of various borane complexes with different ligands.
Scientific Research Applications
Borane isoamylsulfide complex is widely used in scientific research due to its unique properties. It is employed in organic synthesis, catalysis, and as a reagent in various chemical reactions. In biology, it is used as a tool for studying enzyme mechanisms and in the development of new pharmaceuticals. In medicine, it has potential applications in drug delivery systems and as a diagnostic agent. In industry, it is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which borane isoamylsulfide complex exerts its effects involves the interaction of the borane group with various substrates. The borane group acts as a Lewis acid, forming complexes with nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Borane-tetrahydrofuran complex
Borane-dimethyl sulfide complex
Borane-ethanol complex
Borane-methanol complex
Properties
Molecular Formula |
C5H12BS |
|---|---|
Molecular Weight |
115.03 g/mol |
InChI |
InChI=1S/C5H12BS/c1-5(2)3-4-7-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
ZILDCWLORQLVEC-UHFFFAOYSA-N |
Canonical SMILES |
[B-][SH+]CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


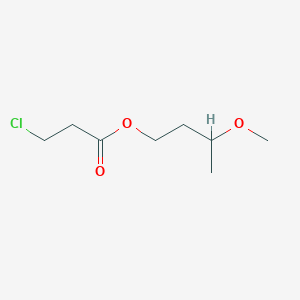
![6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one](/img/structure/B15350270.png)
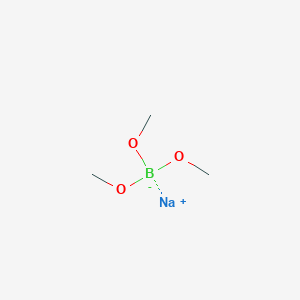
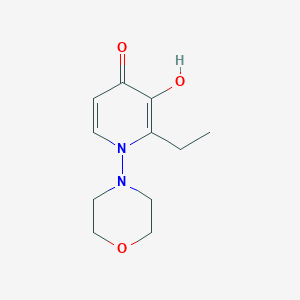
![5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
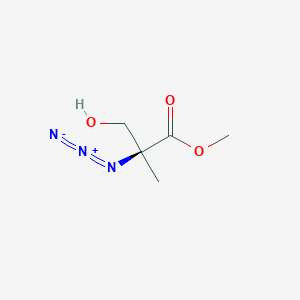
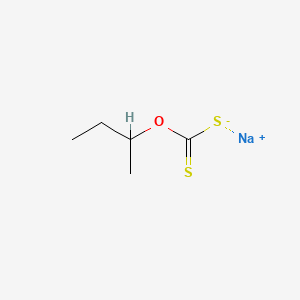
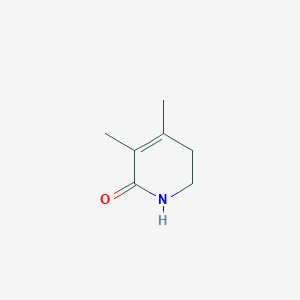
![4-[(Diethoxyphosphinothioyloxyamino)methylidene]cyclohexa-2,5-dien-1-o ne](/img/structure/B15350322.png)

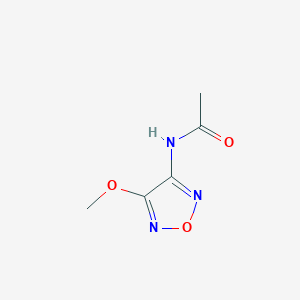
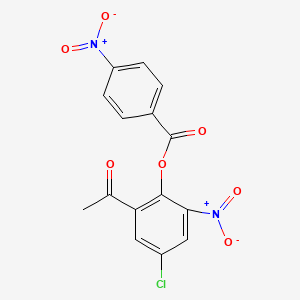
![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
